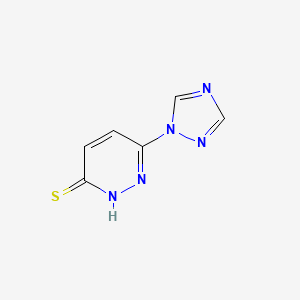

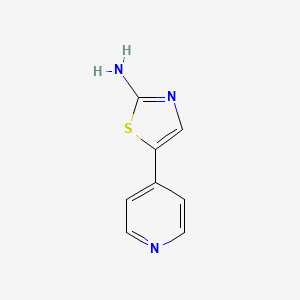

5-(Pyridin-4-yl)thiazol-2-amine

Vue d'ensemble

Description

“5-(Pyridin-4-yl)thiazol-2-amine” is a chemical compound that has been studied for its potential applications in various fields . It is known to be an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions . It has also been studied as a potential inhibitor of protein kinases, which could be useful in the treatment of cell proliferative diseases and conditions .

Synthesis Analysis

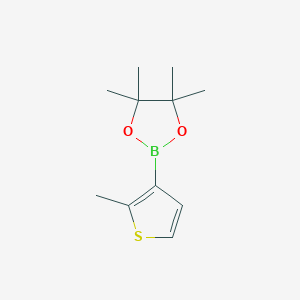

The synthesis of “this compound” has been described in several studies . For instance, one study reported the synthesis of a similar compound, “4-(Pyridin-4-yl)thiazol-2-amine”, as a corrosion inhibitor for mild steel in 1 M HCl solution . Another study described the synthesis of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties .Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed in several studies . For example, one study used quantum chemistry calculations to study the relationship between the inhibition efficiency and molecular structure of the inhibitor . Another study reported the protonation sites and hydrogen bonding in mono-hydrobromide salts of two N,4-diheteroaryl 2-aminothiazoles .Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied . For instance, one study showed that the dissolution of mild steel is an endothermic process and was influenced by PTA inhibitors . Another study reported the synthesis of novel thiazole, pyranothiazole, thiazolo [4,5- .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” have been analyzed in several studies . For instance, one study reported that it is an effective corrosion inhibitor for mild steel in an acid medium . Another study provided the hazard statements for a similar compound, "4-(Pyridin-4-yl)thiazol-2-amine" .Applications De Recherche Scientifique

Quantum Chemical Analysis

5-(Pyridin-4-yl)thiazol-2-amine is recognized for its diverse isomeric structures and electron-donating properties. Quantum chemical analysis reveals six competitive isomeric structures for this compound, with some possessing divalent N(I) character. The competition between thiazole and pyridine groups for accommodating tautomeric hydrogen plays a crucial role in its structural dynamics (Bhatia, Malkhede & Bharatam, 2013).

Synthesis and Anticancer Evaluation

This compound is vital in the synthesis of various heterocyclic moieties, including oxadiazoles, thiadiazoles, and triazoles. These derivatives have shown significant in vitro anticancer activity against various human cancer cell lines, with certain Mannich bases demonstrating potent efficacy (Abdo & Kamel, 2015).

Catalytic Activity in Semiconducting Complexes

The compound has been utilized in the synthesis of novel ruthenium(II) complexes, showcasing its relevance in catalytic activities. These complexes have demonstrated significant potential in the transfer hydrogenation of acetophenone, also showing semiconducting behavior (Şerbetçi, 2013).

Molecular Docking and Antimicrobial Potential

In molecular docking studies, derivatives of this compound have shown good binding energy with cathepsin D, indicating potential as anticancer agents. Additionally, its antimicrobial potential has been evaluated, with most synthesized derivatives exhibiting good to moderate activity against various bacterial strains (Rizk et al., 2020).

Corrosion Inhibition

4-(Pyridin-3-yl) thiazol-2-amine has been studied for its effectiveness as a corrosion inhibitor for copper in acidic solutions. It has shown high inhibition efficiency, with theoretical studies supporting its protective capabilities (Farahati et al., 2020).

Structural Characterization and Tautomerism

The compound has been extensively studied for its structural characteristics and tautomerism. Various derivatives of this compound have been synthesized and characterized, providing insights into their molecular structures and potential applications in various fields (Gzella et al., 2014).

Mécanisme D'action

Target of Action

A structurally similar compound, 4-(pyridin-4-yl)thiazol-2-amine, has been studied as a corrosion inhibitor for mild steel in hydrochloric acid solutions . It’s important to note that the difference in the position of the nitrogen atom in the pyridine ring could significantly alter the compound’s target and its biological activity .

Mode of Action

The related compound, 4-(pyridin-4-yl)thiazol-2-amine, acts as a corrosion inhibitor by adhering to the surface of mild steel, forming a protective layer . This adherence is achieved through both physisorption and chemisorption .

Biochemical Pathways

Thiazole derivatives, in general, have been found to interact with various biochemical pathways, leading to diverse biological activities . For instance, some thiazole derivatives can interact with DNA and topoisomerase II, leading to DNA double-strand breaks and cell death .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The action environment can significantly influence the efficacy and stability of a compound. For instance, 4-(Pyridin-4-yl)thiazol-2-amine has been shown to be an effective corrosion inhibitor in an acid medium . Environmental factors such as pH, temperature, and the presence of other substances can affect the action of 5-(Pyridin-4-yl)thiazol-2-amine.

Safety and Hazards

Orientations Futures

The future directions for the study of “5-(Pyridin-4-yl)thiazol-2-amine” could include further investigations into its potential applications in various fields . For instance, one study suggested that research has been ongoing, and a host of potential drug molecules have been customized for clinical use . Another study reported the synthesis of new (5Z) 5-Arylidene-2-thioxo-1,3-thiazolidin-4-ones .

Analyse Biochimique

Biochemical Properties

5-(Pyridin-4-yl)thiazol-2-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as topoisomerase II, which is involved in DNA replication and repair . The compound binds to the enzyme, inhibiting its activity and leading to the accumulation of DNA double-strand breaks. This interaction highlights the potential of this compound as an anticancer agent due to its ability to disrupt DNA replication in rapidly dividing cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound induces apoptosis by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Additionally, the compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply required for cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity through direct binding interactions. For example, the compound binds to the active site of topoisomerase II, preventing the enzyme from catalyzing the unwinding of DNA strands . This inhibition results in the accumulation of DNA damage and ultimately leads to cell death. Furthermore, this compound has been shown to modulate gene expression by interacting with transcription factors and altering their binding to DNA.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular proliferation and induction of apoptosis in cancer cell lines. Additionally, the compound’s effects on cellular function have been observed to persist even after its removal from the culture medium, indicating a lasting impact on cellular processes.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety. Studies have also identified a threshold dose above which the compound’s anticancer effects are significantly enhanced, suggesting a dose-dependent response.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to a reduction in cellular ATP levels . This inhibition disrupts the energy supply required for cell proliferation and survival. Additionally, this compound affects the levels of various metabolites, including lactate and pyruvate, further impacting cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Once inside the cell, this compound can accumulate in the nucleus, where it exerts its effects on DNA and gene expression. The compound’s distribution is also influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. Additionally, this compound can also be found in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling molecules, further contributing to its diverse biological effects.

Propriétés

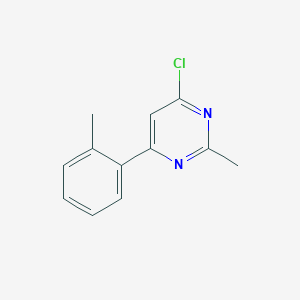

IUPAC Name |

5-pyridin-4-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-11-5-7(12-8)6-1-3-10-4-2-6/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQWEGWMBDAOET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677944 | |

| Record name | 5-(Pyridin-4-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40353-55-7 | |

| Record name | 5-(Pyridin-4-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1463092.png)